1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride
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Overview
Description
1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H10BrClFN and a molecular weight of 254.53 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride typically involves multiple steps, including the introduction of bromine and fluorine atoms to the phenyl ring and the subsequent formation of the ethanamine group. One common synthetic route involves the bromination and fluorination of a phenyl precursor, followed by the reaction with ethanamine to form the desired compound. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. This compound can modulate biological pathways by binding to receptors or enzymes, thereby influencing their activity .
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride can be compared with other similar compounds such as:
1-(2-Bromo-4-fluorophenyl)ethanamine;hydrochloride: Similar in structure but with different positions of bromine and fluorine atoms.
1-(5-Fluoro-2-bromophenyl)ethanamine;hydrochloride: Another isomer with different reactivity and properties.
1-(5-Chloro-2-fluorophenyl)ethanamine;hydrochloride: Contains chlorine instead of bromine, leading to different chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNUPFARYIMUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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